2-Amino-4-methylnicotinonitrile 2-Amino-4-methylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 71493-76-0
VCID: VC2036216
InChI: InChI=1S/C7H7N3/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,1H3,(H2,9,10)
SMILES: CC1=C(C(=NC=C1)N)C#N
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

2-Amino-4-methylnicotinonitrile

CAS No.: 71493-76-0

Cat. No.: VC2036216

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methylnicotinonitrile - 71493-76-0

Specification

CAS No. 71493-76-0
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 2-amino-4-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C7H7N3/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,1H3,(H2,9,10)
Standard InChI Key CHFXOUQUTBGLJY-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1)N)C#N
Canonical SMILES CC1=C(C(=NC=C1)N)C#N

Introduction

Chemical Identity and Basic Properties

2-Amino-4-methylnicotinonitrile is a substituted nicotinonitrile with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . It features a pyridine ring with three key functional groups: an amino group at position 2, a nitrile (cyano) group at position 3, and a methyl group at position 4 .

Identification Data

The compound is registered with several identifiers that facilitate its tracking in chemical databases and regulatory systems, as summarized in Table 1.

Table 1: Identification Parameters of 2-Amino-4-methylnicotinonitrile

ParameterInformation
CAS Number71493-76-0
IUPAC Name2-amino-4-methylpyridine-3-carbonitrile
Synonyms2-Amino-3-cyano-4-methylpyridine
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
InChIKeyCHFXOUQUTBGLJY-UHFFFAOYSA-N
SMILES NotationCC1=C(C(=NC=C1)N)C#N
European Community (EC) Number832-627-8

Structural Characteristics

The compound's structure consists of a pyridine core with three functional substituents. The amino group at position 2 contributes to the compound's basicity and hydrogen bonding capabilities. The nitrile group at position 3 is a versatile functional group that can undergo various transformations, while the methyl group at position 4 can influence the electronic properties of the aromatic system .

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-4-methylnicotinonitrile determine its behavior in different environments and its potential applications in chemical processes.

Chemical Properties

The chemical reactivity of 2-Amino-4-methylnicotinonitrile is primarily dictated by its functional groups:

  • The amino group (-NH₂) at position 2 makes the compound weakly basic and provides a site for nucleophilic reactions, diazonium salt formation, and acylation .

  • The nitrile group (-C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and can participate in cycloaddition reactions .

  • The pyridine nitrogen contributes to the compound's basicity and can coordinate with metals or accept protons .

These functional groups make 2-Amino-4-methylnicotinonitrile a versatile building block for the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 2-Amino-4-methylnicotinonitrile involves several organic chemistry techniques, with different approaches reported in the literature.

Semi-Continuous Synthesis of Related Compounds

Research has demonstrated the semi-continuous synthesis of 2-bromo-4-methylnicotinonitrile starting from acetone and malononitrile. This process utilizes solid Al₂O₃ and 3 Å molecular sieves columns and decreases the reaction time of enamine formation to minutes using dichloromethane under specific conditions .

The process involves:

  • A Knoevenagel reaction condensing malononitrile and acetone catalyzed by aluminum oxide to produce isopropylidenemalononitrile

  • Treatment with DMF-DMA in the presence of acetic anhydride to form an enamine intermediate

  • Treatment with HBr in acetic acid to produce 2-bromo-4-methylnicotinonitrile

Alternative Preparation Method

Another relevant synthetic pathway is described for 2-chloro-4-methyl nicotinonitrile, which could serve as a precursor for the amino derivative through amination. This two-step process involves:

  • Using (E)-4-(dimethylamine)-3-alkene-2-butanone and malononitrile as raw materials with catalysts (piperidines, Beta-alanine and their acetates) in solvents like methanol, toluene, or methyl tertiary butyl ether

  • Reacting the intermediate 2-cyano-5-(dimethylamine)-3-methyl-2,4-pentadienamide with phosphorus oxychloride and phosphorus pentachloride

This method has reported yields of up to 63% with 96% purity for the chloro derivative . Subsequent amination of the chlorinated product could potentially yield 2-Amino-4-methylnicotinonitrile.

Hazard StatementDescriptionClassification RatioWarning Category
H302Harmful if swallowed100%Acute toxicity, oral
H312Harmful in contact with skin50%Acute toxicity, dermal
H315Causes skin irritation100%Skin corrosion/irritation
H319Causes serious eye irritation100%Serious eye damage/eye irritation
H332Harmful if inhaled50%Acute toxicity, inhalation
H335May cause respiratory irritation100%Specific target organ toxicity, single exposure

This classification is based on aggregated information from companies reporting to the European Chemicals Agency (ECHA) C&L Inventory .

SupplierCatalog/Product NumberAvailable QuantitiesNotes
Sigma-Aldrich/AmbeedAMBH303C63F4250 mgResearch grade
Apollo ScientificOR170001g, 5gAvailable for research
SynthonixA14732250mg, 1g, 5g, 10g95+% purity
BLD PharmNot specifiedVarious sizesResearch use only
ChemShuttleNot specified5g, 10gTypically in stock
VulcanchemVC2036216Not specifiedResearch use only

Related Compounds and Derivatives

Several structurally related compounds appear in the scientific literature, providing context for understanding the chemistry and potential applications of 2-Amino-4-methylnicotinonitrile.

Structural Isomers and Analogs

Table 4: Selected Related Compounds and Derivatives

Compound NameCAS NumberKey Structural Difference
4-Amino-2-methylnicotinonitrileNot specified in resultsPosition of amino and methyl groups switched
2-Amino-5-chloro-4-methylnicotinonitrile1305712-87-1Additional chloro substituent at position 5
2-Chloro-4-methylnicotinonitrileNot specified in resultsChloro instead of amino at position 2
2-Bromo-4-methylnicotinonitrileNot specified in resultsBromo instead of amino at position 2
6-Amino-2-chloro-4-methylnicotinonitrile51561-20-7Amino at position 6, chloro at position 2

Synthetic Relationships

The related compounds listed above may serve as synthetic precursors or be derived from 2-Amino-4-methylnicotinonitrile. For example:

  • 2-Chloro-4-methylnicotinonitrile or 2-Bromo-4-methylnicotinonitrile could potentially be converted to 2-Amino-4-methylnicotinonitrile through nucleophilic aromatic substitution with ammonia or ammonium salts .

  • 2-Amino-5-chloro-4-methylnicotinonitrile represents a chlorinated derivative that may exhibit different biological activity profiles due to the additional halogen .

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